protein Sir

Chemical Information Integrity Quality Control Sirtuin Biology

Problem: 'protein Sir' (CAS 155982-58-4) appears in commercial aggregators but lacks validated identity, sequence, or activity data, risking procurement of an undefined reagent. Solution: This listing clarifies that the material is a placeholder vendor entry-molecular formula C8H10O3, molecular weight 0 g/mol-with no confirmed sirtuin function. • Identity: C8H10O3 formula; MW 0 g/mol (unvalidated placeholder). • Purity: ~95% (non-authoritative vendor claim); no Certificate of Analysis. • Procurement: For reference or analytical method development only. Not suitable for enzymatic, cellular, or in vivo sirtuin assays. Select validated recombinant sirtuins or characterized modulators for functional studies.

Molecular Formula C8H10O3
Molecular Weight 0
CAS No. 155982-58-4
Cat. No. B1177904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprotein Sir
CAS155982-58-4
Synonymsprotein Sir
Molecular FormulaC8H10O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Sir: Baseline and Sourcing Advisory


The compound cataloged under the name 'protein Sir' (CAS 155982-58-4) is currently listed in various non-authoritative commercial chemical aggregator databases. An analysis of these listings reveals a critical anomaly: the item is associated with the molecular formula C8H10O3 (a small molecule signature) but is designated with a molecular weight of 0 g/mol, indicating an incomplete or placeholder vendor entry . Furthermore, no structural data, peptide sequence information, or characterization of the 'protein Sir' biological entity is available. There is a complete absence of primary research publications, patent filings, or validated assay data directly attributed to CAS 155982-58-4 or a defined 'protein Sir' reagent. The trace 'sir' nomenclature may be a mistranslation or ambiguous reference to the Silent Information Regulator (SIR) protein family (sirtuins), which are NAD+-dependent deacetylases involved in diverse processes from gene silencing to DNA repair [1]. However, the listings for CAS 155982-58-4 do not constitute an authentic, research-validated sirtuin enzyme, substrate, or inhibitor.

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Undefined molecular identity – listed as a protein with small-molecule formula and zero molecular weight
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No peptide sequence, SMILES, or structural characterization available
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No functional data, validated assays, or peer-reviewed publications linked to this CAS entry

Protein Sir: Not a Valid Sirtuin Tool Compound


Generic substitution is impossible for the entity listed as 'protein Sir' (CAS 155982-58-4) due to a complete lack of established chemical or biological identity, rather than a failure of functional equivalence. Valid sirtuin research reagents—whether recombinant proteins (e.g., human SIRT1-7 isoforms), peptide substrates (e.g., p53-derived sequences), or small-molecule modulators (e.g., EX-527, resveratrol)—are defined by specific, verifiable attributes: amino acid sequence, post-translational modification status, specific activity (e.g., nmol/min/mg), and purity validated by HPLC or mass spectrometry [1]. In contrast, the data associated with CAS 155982-58-4 is internally inconsistent, listing a small-molecule formula (C8H10O3) for an item named 'protein' and lacking any structural or functional characterization . The key failure mode is not that a better or worse analog exists, but that the designated CAS number corresponds to no defined, validated scientific material. Any procurement or experimental use of this undefined item would introduce an unquantifiable and scientifically unacceptable variable, rendering experimental results non-reproducible and uninterpretable.

Identity undefined
The entry does not correspond to any characterized sirtuin protein or modulator; cannot be substituted by a functional analog because the baseline is absent.
No verified functional activity
Absence of enzymatic or inhibition data precludes comparison with validated reagents; use would introduce an unquantifiable variable.
Database artifact risk
Inconsistent formula/name and missing characterization indicate a placeholder entry; procurement guarantees receipt of an unknown substance.

Protein Sir: Evidence Guide for Sourcing and Validation


Molecular Weight Mismatch: Critical Sourcing Red Flag

The entry for CAS 155982-58-4 (protein Sir) presents a fundamental chemical discrepancy that renders it unfit for scientific use. While it is assigned a small molecule molecular formula (C8H10O3), the reported molecular weight is 0 g/mol . In contrast, a validated sirtuin protein, such as the SIR2 homolog from Thermotoga maritima or a recombinant human isoform, would have a precisely defined molecular weight calculable from its amino acid sequence (e.g., human SIRT1, ~81.7 kDa; yeast Sir2p, ~63 kDa) and verifiable by intact mass spectrometry [1]. The quantified difference is infinite: the target 'compound' is undefined, whereas a legitimate comparator is a well-characterized biomolecule. This mismatch indicates the entry is a database artifact, not a real compound.

Molecular weight mismatch
Class-level inference
Target: 0 g/mol (reported)
Comparator (SIRT1): ~81.7 kDa
Undefined molecular weight vs defined protein
Database entry inconsistency indicates placeholder artifact
Chemical Information Integrity Quality Control Sirtuin Biology Reagent Authentication

Missing Deacetylase Activity Data

No functional assay data exists for 'protein Sir' (CAS 155982-58-4) that quantifies its enzymatic activity or modulatory potential. This contrasts sharply with well-defined sirtuin reagents. For example, the activity of recombinant yeast Sir2p has been rigorously quantified, with its inhibition by nicotinamide showing an IC50 of <50 μM in a standard deacetylase assay [1]. Similarly, the small molecule inhibitor sirtinol exhibits defined IC50 values of 68 μM for Sir2p and 38 μM for human SIRT2 [2]. The absence of any such data for CAS 155982-58-4 (e.g., no reported k_cat, K_M, or IC50 for any target) means its functional identity is completely unknown. There is no quantitative basis to compare it to, or select it over, a validated sirtuin protein or modulator.

Missing deacetylase activity
Class-level inference
Target: No data available
Nicotinamide on Sir2p: IC50
Functional validation absent
No quantitative assay data linked to CAS 155982-58-4
No chemical or sequence definition
Class-level inference
Target: Undefined (no SMILES, no sequence)
Comparator: EX-527 (C15H15ClN2O), defined sequence for SIRT1
Identity verification impossible
Fails basic structural characterization requirements
Enzyme Activity Sirtuin Modulators In Vitro Assays Functional Validation

Absence of Chemical or Sequence Definition

A fundamental requirement for a research reagent is a defined molecular structure. For 'protein Sir' (CAS 155982-58-4), this is absent. There is no amino acid sequence to indicate it is a protein, no SMILES string or InChI Key to define a small molecule, and no purity specification beyond a vague vendor claim . In stark contrast, legitimate sirtuin research tools have a clear molecular definition: for example, the SIRT1 inhibitor EX-527 has a defined structure (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide) and a CAS number (49843-98-3), while recombinant SIRT1 protein is defined by its sequence and expression system [1]. The target compound fails to meet the most basic requirement for a research tool—a verifiable identity. Without this, no differential claim of any kind can be made or substantiated.

No chemical or sequence definition
Class-level inference
Target: Undefined (no SMILES, no sequence)
Comparator: EX-527 (C15H15ClN2O), defined sequence for SIRT1
Identity verification impossible
Fails basic structural characterization requirements
Molecular Structure Peptide Sequence Reagent Purity Analytical Characterization

Protein Sir: Research Scenarios and Alternatives


In Vitro Sirtuin Deacetylation Studies

This is a core application area for sirtuin research. To investigate the NAD+-dependent deacetylase activity of sirtuins on substrates like acetylated p53 or histones, researchers require purified, enzymatically active recombinant sirtuin proteins (e.g., human SIRT1, SIRT2, or yeast Sir2p). The undefined material 'protein Sir' (CAS 155982-58-4) is entirely unsuitable for this purpose. The appropriate selection is a validated recombinant protein from a reputable vendor, which will be accompanied by a Certificate of Analysis specifying purity (>90% by SDS-PAGE), specific activity (e.g., pmol/min/μg), and buffer formulation [1]. Such reagents enable quantitative, reproducible experiments and allow for the calculation of kinetic parameters (k_cat, K_M).

Sirtuin Modulator Screening

High-throughput screening campaigns to identify novel sirtuin inhibitors or activators rely on well-characterized enzyme preparations and validated control compounds. For instance, assays for SIRT1 inhibition may use the fluorogenic substrate 'Fluor de Lys' and known inhibitors like EX-527 (IC50 ~98 nM for SIRT1) or sirtinol (IC50 ~131 μM for SIRT1) as positive controls [2]. The material 'protein Sir' (CAS 155982-58-4) cannot serve as a target, control, or tool compound in such a screen because its activity and identity are unknown. Its use would generate data that is meaningless and uninterpretable.

Sirtuins in Cellular Aging and Metabolism Models

Researchers studying sirtuin function in cellular contexts (e.g., caloric restriction mimetics, mitochondrial biogenesis) use validated tools like cell-permeable small molecule modulators (e.g., SRT1720, nicotinamide riboside) or genetic approaches (siRNA, CRISPR). The undefined 'protein Sir' (CAS 155982-58-4) has no established cell permeability, bioavailability, or target engagement profile. Any attempt to use this material in a cellular assay would introduce an uncontrollable variable, confounding results and preventing any valid conclusion about sirtuin biology. Peer-reviewed publication of such results would be impossible.

Sourcing Authentic Sirtuin Reagents

This is the most critical procurement scenario. When a researcher seeks to purchase a sirtuin-related reagent, the selection process must begin with verifying the product's identity. This includes confirming the correct full name (e.g., 'Recombinant Human SIRT1 Protein'), a valid and specific CAS number (e.g., 339221-71-1 for a specific SIRT1 inhibitor), a defined sequence or structure, and available validation data (e.g., SDS-PAGE image, HPLC chromatogram, functional activity data). The entry for 'protein Sir' (CAS 155982-58-4) fails every one of these verification steps. The correct action is not to procure this item, but to select a well-characterized alternative from a supplier that provides full transparency and analytical documentation, thereby ensuring the foundation for reproducible science [1].

Application
Selection Property
Validation Focus
In vitro deacetylation studies
Validated recombinant sirtuin protein
Enzymatic activity, purity, sequence confirmation
Sirtuin modulator screening
Characterized enzyme preparation with control compounds
IC50 reproducibility, known inhibitor benchmarks
Cellular aging and metabolism models
Cell-permeable modulator or genetic tool
Target engagement, bioavailability profile
Sourcing authentic reagents
Valid CAS, defined structure, supplier documentation
Analytical data (HPLC, SDS-PAGE), functional evidence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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